molecular formula C11H15N3O B13333363 3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine

3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine

Cat. No.: B13333363
M. Wt: 205.26 g/mol
InChI Key: QRLKSUWZQBRKAU-UHFFFAOYSA-N
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Description

3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine is a heterocyclic compound that features a spiro linkage between a furo[2,3-b]pyridine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer activity .

Chemical Reactions Analysis

Types of Reactions

3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine involves its interaction with specific molecular targets and pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that the compound disrupts key cellular signaling pathways, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3H-Spiro[benzofuran-2,4’-piperidine]
  • 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine] hydrochloride
  • 3H-Spiro[isobenzofuran-1,4’-piperidine]

Uniqueness

Compared to similar compounds, 3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine stands out due to its unique spiro linkage and the presence of both furo and pyridine rings.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

spiro[3H-furo[2,3-b]pyridine-2,4'-piperidine]-3-amine

InChI

InChI=1S/C11H15N3O/c12-9-8-2-1-5-14-10(8)15-11(9)3-6-13-7-4-11/h1-2,5,9,13H,3-4,6-7,12H2

InChI Key

QRLKSUWZQBRKAU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C(C3=C(O2)N=CC=C3)N

Origin of Product

United States

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